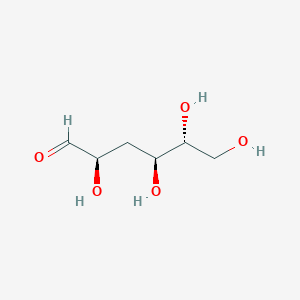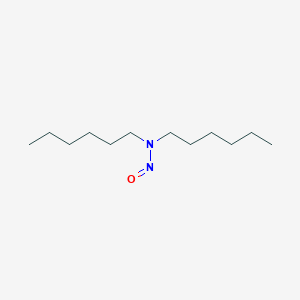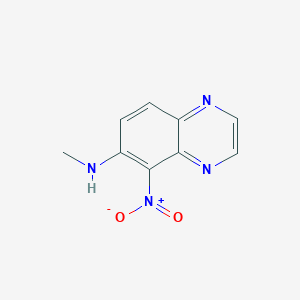
6-Methylamino-5-nitroquinoxaline
Overview
Description
6-Methylamino-5-nitroquinoxaline is a chemical compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Methylamino-5-nitroquinoxaline consists of 9 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
6-Methylamino-5-nitroquinoxaline is a solid substance that is soluble in methanol . It has a melting point of 176-177°C .Scientific Research Applications
Anti-Cancer & Anti-Proliferative Activity
Quinoxalines have been studied for their potential anti-cancer and anti-proliferative activities . They may inhibit the growth of cancer cells and prevent them from spreading.
Anti-Microbial Activity
Quinoxalines can also exhibit anti-microbial properties . They may be effective against a variety of microorganisms, making them potentially useful in treating infectious diseases.
Anti-Convulsant Activity
Research has shown that quinoxalines may have anti-convulsant properties . This suggests they could be used in the treatment of conditions like epilepsy.
Anti-Tuberculosis Activity
Quinoxalines have been studied for their potential use in treating tuberculosis . They may inhibit the bacteria that cause this disease.
Anti-Malarial Activity
Quinoxalines may also have anti-malarial properties . They could potentially be used to treat or prevent malaria.
Anti-Leishmanial Activity
Research has indicated that quinoxalines may have anti-leishmanial activity . This suggests they could be used to treat leishmaniasis, a disease caused by parasites.
Anti-HIV Activity
Quinoxalines have been studied for their potential anti-HIV properties . They may inhibit the virus that causes HIV/AIDS.
Anti-Inflammatory Activity
Quinoxalines may also have anti-inflammatory properties . This suggests they could be used to treat conditions involving inflammation.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like dihydropteroate synthase .
Pharmacokinetics
Its solubility in methanol suggests that it might be well-absorbed in the body . .
Result of Action
A structurally similar compound, 4-({(6-nitro-quinoxalin-2-yl)methylamino}methyl)benzoic acid, has shown potential anti-cancer activity as an inhibitor of methionine synthase .
Action Environment
properties
IUPAC Name |
N-methyl-5-nitroquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-10-7-3-2-6-8(9(7)13(14)15)12-5-4-11-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBVZMJKPXRTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392986 | |
| Record name | 6-METHYLAMINO-5-NITROQUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylamino-5-nitroquinoxaline | |
CAS RN |
149703-58-2 | |
| Record name | 6-METHYLAMINO-5-NITROQUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


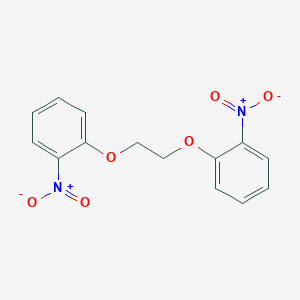
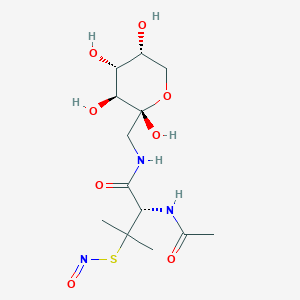



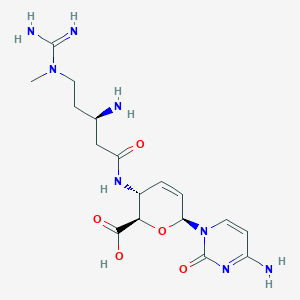
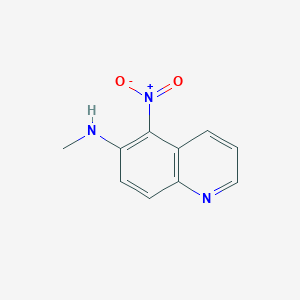


![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)
